2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
“2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” (ADPC) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. It has shown potent activities against a range of diseases, especially cancer. The molecular formula of ADPC is C9H9N5 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . Another method involves the cyclocondensation of α-acetyl-γ-butyrolactone .
Molecular Structure Analysis
The molecular structure of ADPC includes a pyrazolo[1,5-a]pyrimidine scaffold, which is a unique chemical structure that grants it many useful properties. The SMILES string for ADPC is NC1=NN2C(N=C©C=C2C)=C1 .
Physical And Chemical Properties Analysis
ADPC has a molecular weight of 187.2 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the search results.
Scientific Research Applications
Heterocyclic Building Blocks in Drug Discovery
2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: serves as a versatile heterocyclic building block in drug discovery. Its structure is conducive to modifications that can lead to the development of new pharmacologically active compounds. The pyrazolopyrimidine core is a common motif in many therapeutic agents due to its ability to interact with various biological targets .
CDK Inhibition for Cancer Therapy
Compounds based on the pyrazolopyrimidine framework, including derivatives of 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile , have been identified as potent cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells, making this compound valuable in oncology research .
Antiviral Research
The pyrazolopyrimidine scaffold is also significant in antiviral research. Modifications to the 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile structure can lead to compounds that interfere with viral replication processes. This has implications for the treatment of diseases caused by viruses .
Neurodegenerative Disease Studies
Research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease can benefit from compounds like 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . Its derivatives may modulate signaling pathways or protein interactions implicated in these diseases, providing a pathway for therapeutic development .
Cardiovascular Disorders
The pyrazolopyrimidine derivatives are being explored for their potential roles in treating cardiovascular disorders. By targeting specific enzymes or receptors, these compounds could offer new avenues for managing conditions like hypertension and arrhythmias .
Renal Disease Treatment
In the context of renal diseases, the biochemical modulation capabilities of 2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives could be harnessed to develop treatments that address the underlying pathophysiological mechanisms of kidney disorders .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives are generally reported as inhibitors of cyclin-dependent kinases (cdks) involved in cell proliferation .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets, such as cdks, to inhibit their function .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may affect cell cycle regulation and proliferation pathways .
Result of Action
As a potential cdk inhibitor, it may lead to the inhibition of cell proliferation .
properties
IUPAC Name |
2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-5-3-6(2)14-9(12-5)7(4-10)8(11)13-14/h3H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXFWZFLDFTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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